molecular formula C16H24N4O B7059675 3-(2-Cycloheptyloxyethylamino)-5,6-dimethylpyridazine-4-carbonitrile

3-(2-Cycloheptyloxyethylamino)-5,6-dimethylpyridazine-4-carbonitrile

Cat. No.: B7059675
M. Wt: 288.39 g/mol
InChI Key: MOMSGQOLNPZLMA-UHFFFAOYSA-N
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Description

3-(2-Cycloheptyloxyethylamino)-5,6-dimethylpyridazine-4-carbonitrile is a complex organic compound with a unique structure that includes a pyridazine ring, a cycloheptyloxyethylamino group, and a carbonitrile group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Cycloheptyloxyethylamino)-5,6-dimethylpyridazine-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Dimethyl Groups: Methylation of the pyridazine ring is achieved using methylating agents such as methyl iodide.

    Attachment of the Cycloheptyloxyethylamino Group: This step involves the reaction of the dimethylpyridazine with 2-cycloheptyloxyethylamine under appropriate conditions.

    Formation of the Carbonitrile Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Cycloheptyloxyethylamino)-5,6-dimethylpyridazine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonitrile group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyridazine ring.

    Reduction: Reduced forms of the carbonitrile group, such as amines.

    Substitution: Substituted derivatives at the carbonitrile group.

Scientific Research Applications

3-(2-Cycloheptyloxyethylamino)-5,6-dimethylpyridazine-4-carbonitrile has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Cycloheptyloxyethylamino)-5,6-dimethylpyridazine-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Cycloheptyloxyethylamino)-5,6-dimethylpyridazine-4-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.

    3-(2-Cycloheptyloxyethylamino)-5,6-dimethylpyridazine-4-methyl: Similar structure but with a methyl group instead of a carbonitrile group.

Uniqueness

3-(2-Cycloheptyloxyethylamino)-5,6-dimethylpyridazine-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

3-(2-cycloheptyloxyethylamino)-5,6-dimethylpyridazine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O/c1-12-13(2)19-20-16(15(12)11-17)18-9-10-21-14-7-5-3-4-6-8-14/h14H,3-10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOMSGQOLNPZLMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC(=C1C#N)NCCOC2CCCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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